REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([S:10]SCC)[CH3:9]>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].C1(C)C(C)=CC=CC=1>[CH2:8]([S:10][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH3:9] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C(C)SSCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a slow nitrogen stream
|
Type
|
DISTILLATION
|
Details
|
The xylene was distilled through a 10 inch Vigreux column
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
CUSTOM
|
Details
|
reached 177° C
|
Type
|
DISTILLATION
|
Details
|
Approximately 10 g of phenol was distilled with the xylene
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 152° C.
|
Type
|
TEMPERATURE
|
Details
|
heated slowly over a 5 hour period to 180° C.
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
finally held at 180° C. for an additional 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
Ethyl mercaptan was removed continuously by distillation
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 100° C.
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled at 100 mm mercury until the pot temperature
|
Type
|
CUSTOM
|
Details
|
reached 200° C.
|
Type
|
CUSTOM
|
Details
|
to give 70.8 g of distillate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |